molecular formula C11H18N2 B162334 N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine CAS No. 1629-33-0

N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine

Cat. No.: B162334
CAS No.: 1629-33-0
M. Wt: 178.27 g/mol
InChI Key: QNEUMPZMEXPLOM-UHFFFAOYSA-N
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Description

N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine is a substituted ethylenediamine derivative with a methyl group and a 2-phenylethyl group attached to the nitrogen atoms of the ethane-1,2-diamine backbone. Its molecular structure imparts unique physicochemical properties, including lipophilicity from the aromatic phenylethyl group and steric effects from the methyl substitution. For instance, describes the use of formaldehyde and NaBH(OAc)₃ in reductive amination to synthesize a steroidal 4-aminoquinoline derivative, suggesting a plausible pathway for introducing methyl and phenylethyl groups .

Its aromatic substituents may enhance binding affinity to metal centers or biological targets, though this remains speculative without direct experimental data.

Properties

IUPAC Name

N'-methyl-N'-(2-phenylethyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-13(10-8-12)9-7-11-5-3-2-4-6-11/h2-6H,7-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEUMPZMEXPLOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30500124
Record name N~1~-Methyl-N~1~-(2-phenylethyl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1629-33-0
Record name N~1~-Methyl-N~1~-(2-phenylethyl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of N-methyl-ethane-1,2-diamine with 2-phenylethyl bromide under basic conditions. The reaction typically takes place in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

MPEA is utilized as a building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for creating derivatives with specific properties.

Reaction Type Description Common Reagents
OxidationFormation of amides or nitrilesHydrogen peroxide, potassium permanganate
ReductionGeneration of secondary or tertiary aminesLithium aluminum hydride
SubstitutionFormation of substituted derivativesAlkyl halides, acyl chlorides

Biology

In biological research, MPEA has been investigated for its interactions with biomolecules. Studies suggest that it may influence neurotransmitter levels and exhibit neuroprotective effects. For instance, in vitro studies have shown that MPEA reduces oxidative stress markers and enhances cell viability under stress conditions.

Medicine

MPEA is explored for its potential therapeutic properties. Preliminary findings indicate applications in treating neurodegenerative diseases such as Alzheimer's disease due to its neuroprotective effects. The compound's interaction with specific molecular targets allows it to modulate enzyme activity and cellular signaling pathways.

Case Studies and Research Findings

Several notable studies have highlighted the biological effects of MPEA:

  • In Vitro Studies : Research demonstrated that MPEA significantly reduced oxidative stress markers in neuronal cell lines.
  • Animal Models : In rodent models of neurodegeneration, administration of MPEA resulted in improved cognitive function and reduced neuronal loss compared to control groups.
  • Clinical Relevance : Early-stage clinical studies suggest that MPEA may be beneficial in managing symptoms associated with neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues of N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine, highlighting differences in substituents, molecular weight, and applications:

Compound Name Molecular Structure Molecular Weight (g/mol) Key Functional Groups Reactivity/Applications References
This compound Methyl, 2-phenylethyl on N atoms ~208.3 (estimated) Aliphatic amine, aromatic substituent Potential ligand in coordination chemistry; lipophilic properties may aid drug delivery.
NN′-Dimethylethane-1,2-diamine Two methyl groups on N atoms 88.15 Aliphatic amine Rapid oxidation by periodate at pH 9–11; used in corrosion inhibition studies.
N1-(2-aminoethyl)ethane-1,2-diamine (DETA) Three NH groups in linear chain 103.17 Branched polyamine Corrosion inhibitor; DFT studies correlate NH group count with inhibition efficiency.
N,N′-Bis(2-hydroxyethyl)ethane-1,2-diamine Hydroxyethyl groups on N atoms 148.20 Hydroxyl, amine Platinum(II) complexation; stabilizes boat conformation in malonato complexes.
N,N’-Dimethyl-N,N’-bis(2-pyridylmethyl)ethane-1,2-diamine (mep) Pyridylmethyl and methyl groups on N atoms ~300.3 (estimated) Pyridine, amine Manganese complex catalyst for 1,3-butadiene epoxidation; high selectivity (>99%).

Reactivity and Functional Group Influence

  • Oxidation Behavior: NN′-Dimethylethane-1,2-diamine undergoes rapid periodate oxidation at alkaline pH (9–11), attributed to the reactivity of unprotonated amines with periodate monoanions .
  • Corrosion Inhibition: Linear polyamines like DETA, TETA, and PEHA exhibit corrosion inhibition correlated with the number of NH groups, which act as electron donors . The target compound’s methyl and phenylethyl groups may reduce electron density at nitrogen, diminishing its efficacy compared to NH-rich analogues.

Physicochemical Properties

  • Solubility : The hydrophilic hydroxyethyl groups in N,N′-bis(2-hydroxyethyl)ethane-1,2-diamine improve water solubility, whereas the target compound’s phenylethyl group likely increases hydrophobicity .
  • The phenylethyl group in the target compound may impose similar steric constraints.

Biological Activity

N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine (commonly referred to as MPEA) is a compound with significant biological activity, primarily due to its unique structural characteristics. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as medicinal chemistry and biochemistry.

Chemical Structure and Properties

MPEA is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C11_{11}H18_{18}N2_2
  • CAS Number : 1629-33-0

The compound consists of a methyl group, a phenylethyl group, and an ethane-1,2-diamine backbone, which contributes to its diverse biological interactions .

The biological activity of MPEA is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound acts as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to alterations in cellular signaling pathways and metabolic processes. Key mechanisms include:

  • Enzyme Modulation : MPEA may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It can bind to neurotransmitter receptors, potentially influencing neurological functions.

Antioxidant Properties

Research indicates that MPEA exhibits antioxidant activity. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress within cells. The presence of the phenylethyl group enhances this property by stabilizing radical species .

Anti-inflammatory Effects

MPEA has been investigated for its anti-inflammatory potential. Studies suggest that it may inhibit pro-inflammatory cytokines and pathways (e.g., NF-κB), which are critical in the inflammatory response. This property could be beneficial in treating inflammatory diseases .

Neuroprotective Effects

Given its structural similarities to other neuroactive compounds, MPEA may also possess neuroprotective properties. It has been shown to influence neurotransmitter levels and improve neuronal survival under stress conditions .

Case Studies and Research Findings

Several studies have explored the biological effects of MPEA:

  • In Vitro Studies : Cell line studies demonstrated that MPEA reduced oxidative stress markers and improved cell viability under oxidative conditions.
  • Animal Models : In rodent models of neurodegeneration, administration of MPEA led to improved cognitive function and reduced neuronal loss compared to control groups.
  • Clinical Relevance : Preliminary findings suggest potential applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders due to its neuroprotective effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of MPEA, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure SimilarityBiological Activity
N,N-Dimethylethane-1,2-diamineModerateMild antioxidant effects
N,N-Diethylethane-1,2-diamineHighLimited biological activity
N-Methyl-N-(2-methylphenyl)ethane-1,2-diamineHighEnhanced anti-inflammatory effects

MPEA stands out due to its combination of a methyl group with a phenylethyl moiety, which enhances its interaction with biological targets compared to other ethane-1,2-diamine derivatives.

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